2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
CAS No.: 109740-09-2
Cat. No.: VC21322683
Molecular Formula: C16H11N3O
Molecular Weight: 261.28 g/mol
* For research use only. Not for human or veterinary use.
![2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one - 109740-09-2](/images/no_structure.jpg)
Specification
CAS No. | 109740-09-2 |
---|---|
Molecular Formula | C16H11N3O |
Molecular Weight | 261.28 g/mol |
IUPAC Name | 2-phenyl-5H-pyrazolo[3,4-c]quinolin-4-one |
Standard InChI | InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20) |
Standard InChI Key | ISMLHIIGSRUCOQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 |
Canonical SMILES | C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 |
Introduction
Chemical Structure and Properties
The molecular structure of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one consists of a fused heterocyclic system incorporating both pyrazole and quinoline rings, with a carbonyl group at the 4-position and a phenyl substituent at the 2-position. This unique architecture contributes to its distinct chemical and biological properties .
Table 1: Physical and Chemical Properties of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
The compound can be represented by several notational systems:
SMILES notation:
C1=CC=C(C=C1)N2C=C3C4=CC=CC=C4NC(=O)C3=N2 or O=c1[nH]c2ccccc2c2c1nn(c2)c1ccccc1
InChI:
InChI=1S/C16H11N3O/c20-16-15-13(12-8-4-5-9-14(12)17-16)10-19(18-15)11-6-2-1-3-7-11/h1-10H,(H,17,20)
These representations facilitate computational studies and database searches for this compound and related derivatives.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one, each with specific advantages and challenges. These methods provide researchers with options for obtaining the compound with optimal yield and purity.
Condensation Reactions
One common synthetic route involves the condensation of substituted phenylhydrazines with quinoline derivatives. This approach typically requires careful control of temperature and pH to optimize yield and minimize side reactions. The reaction conditions often need to be tailored to the specific substituents present on the starting materials.
Regioselective Synthesis
A significant advancement in the synthesis of this compound was reported by Chimichi et al., who developed a regioselective approach using the cyclization of 3-acyl-4-methoxy-1-methylquinolinones with hydrazines. This method provides precise control over the regiochemistry of the final product, which is particularly important for ensuring biological activity .
Table 2: Key Synthetic Methods for 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Chemical Reactions and Reactivity
2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one can participate in various chemical transformations, which provides opportunities for structural modification and development of derivatives with enhanced properties.
Oxidation and Reduction Reactions
The compound can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide. Conversely, reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction processes. These reactions can modify functional groups within the molecule to alter its physicochemical and biological properties.
Substitution Reactions
The heterocyclic scaffold allows for various substitution reactions, particularly at the nitrogen positions and the phenyl substituent. These modifications can be strategically employed to optimize biological activity, improve pharmacokinetic properties, or enhance target selectivity for specific applications .
Structure Modification Strategies
Researchers have explored various strategies for modifying the core structure of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one to develop analogs with improved properties. These include:
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Variation of the phenyl substituent at the 2-position
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Modification of the pyrazole ring
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Substitution at various positions of the quinoline moiety
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Alteration of the carbonyl functionality
These approaches have yielded numerous derivatives with distinct biological profiles, expanding the medicinal chemistry applications of this compound class .
Biological Activities
2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one exhibits a range of biological activities that have made it a promising scaffold for medicinal chemistry research and drug discovery efforts.
Receptor Binding Activities
The compound has demonstrated binding affinity for various biological receptors, including adenosine receptors and benzodiazepine receptors. Specifically, it has been identified as a potential antagonist of the A3 adenosine receptor (A3AR), suggesting applications in the treatment of conditions where this receptor is implicated .
Antimicrobial Properties
Studies have indicated potential antimicrobial activities for 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one and related derivatives. These properties suggest possible applications in developing novel antimicrobial agents to address the growing challenge of antibiotic resistance.
Antiviral and Antifungal Activities
The compound has also demonstrated antiviral and antifungal activities in preliminary studies. These findings highlight its versatility as a starting point for developing treatments for various infectious diseases.
Table 3: Reported Biological Activities of 2-Phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one
Mechanism of Action
Understanding the mechanism of action of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one is crucial for optimizing its therapeutic potential and developing more effective derivatives.
Receptor Interactions
The compound's biological activities are largely attributed to its interactions with specific molecular targets within biological systems. For instance, its binding to the A3 adenosine receptor can modulate cellular signaling pathways involved in inflammation and cell proliferation .
Cellular Effects
At the cellular level, 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one may induce effects such as apoptosis (programmed cell death) or reduction of inflammatory responses. These cellular mechanisms contribute to its therapeutic potential in various disease conditions.
Structural Basis for Activity
The compound's unique structural features, including its bicyclic heterocyclic scaffold and specific substituents, play crucial roles in determining its binding affinity and selectivity for biological targets. The phenyl group at the 2-position, in particular, has been identified as important for receptor interactions .
Structure-Activity Relationships
Structure-activity relationship (SAR) studies of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one and related compounds have provided valuable insights for optimizing biological activities and developing more effective derivatives.
Central Nervous System Activities
Research on pyrazoloquinolinone derivatives has identified structural features important for binding to benzodiazepine receptors. These studies have revealed how specific modifications can enhance or diminish activity at these central nervous system targets .
Topological Comparisons
Significant research has involved topological comparisons between 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one and structurally related compounds such as 2-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-ols. These studies have helped elucidate the structural requirements for specific biological activities, particularly at benzodiazepine receptors .
Optimization Strategies
Based on SAR findings, several strategies have emerged for optimizing the biological activities of 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one derivatives:
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Modification of the phenyl substituent with various functional groups
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Introduction of substituents at specific positions of the quinoline ring
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Alteration of the pyrazole ring electronics
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Manipulation of the carbonyl functionality
These approaches provide medicinal chemists with rational design strategies for developing compounds with enhanced potency, selectivity, and pharmacokinetic properties .
Research Findings and Applications
Significant research has been conducted on 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one, yielding important findings about its properties and potential applications.
Medicinal Chemistry Studies
Research by Savini et al. (referenced in ) has explored the structure-activity relationships of pyrazoloquinolinones, including 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one, as high-affinity central benzodiazepine receptor ligands. These studies have provided valuable insights into this compound class for developing central nervous system drugs.
Adenosine Receptor Research
Studies have identified 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one as a potential A3AR antagonist (described as "A3AR antagonist 4" in some literature), suggesting specific pharmacological applications in conditions where this receptor is implicated, such as inflammatory disorders and potentially neurodegenerative diseases .
Synthetic Methodology Advances
Chimichi et al. developed a regioselective synthesis method for 2,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-ones by cyclizing 3-acyl-4-methoxy-1-methylquinolinones with hydrazines. This methodological advancement has provided an efficient route to these compounds with precise control over regiochemistry .
Comparative Studies
Research has included comparative studies between 2-phenyl-2,5-dihydro-4H-pyrazolo[3,4-c]quinolin-4-one and related compounds such as 2-phenyl-2H-pyrazolo[4,3-c]isoquinolin-3-ols. These investigations have revealed important insights into the structural features necessary for specific biological activities .
Hazard statement interpretations:
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H302: Harmful if swallowed
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H315: Causes skin irritation
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H319: Causes serious eye irritation
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H335: May cause respiratory irritation
Appropriate personal protective equipment and handling procedures should be employed when working with this compound to minimize exposure risks .
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